REACTION_SMILES
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[CH3:20][S:21]([CH3:22])=[O:23].[Cl:1][c:2]1[n:3][c:4]([CH3:17])[c:5](-[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[c:6]([CH3:10])[c:7]1[C:8]#[N:9].[NH3:18].[OH2:19]>>[c:2]1([NH2:18])[n:3][c:4]([CH3:17])[c:5](-[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[c:6]([CH3:10])[c:7]1[C:8]#[N:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(Cl)c(C#N)c(C)c1-c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1nc(N)c(C#N)c(C)c1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |